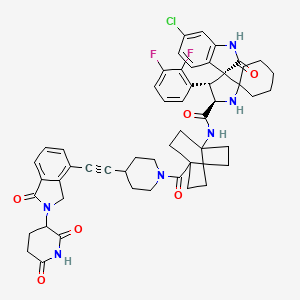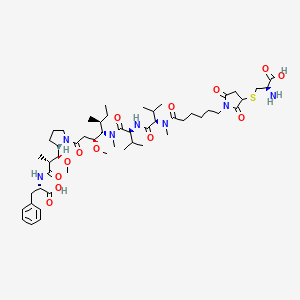
AD-227
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AD-227 is a novel potent inhibitor of the MDM2-p53 interaction.
科学的研究の応用
Use in Alzheimer's Disease Diagnosis :
- BF-227 has been shown to have a high binding affinity to synthetic amyloid-β (Aβ) fibrils, making it a promising PET probe for in vivo detection of dense amyloid deposits in AD patients (Kudo et al., 2007).
- Clinical PET studies using BF-227 demonstrated its retention in the cerebral cortices of AD patients but not in those of normal subjects. This suggests its potential in early and precise detection of AD (Kudo et al., 2007).
Applications in Mild Cognitive Impairment (MCI) :
- A voxel-based analysis of BF-227 PET images showed abnormal distribution of BF-227 mainly in the posterior association area in MCI converters and patients with AD. This indicates BF-227's utility in predicting the progression of MCI to AD (Shao et al., 2010).
Comparative Studies with FDG-PET :
- Studies comparing BF-227 PET with FDG-PET (a glucose metabolism imaging technique) in AD cases have shown that BF-227 PET could be more specific and sensitive in differentiating AD from normal control, indicating its potential for early detection of AD pathology, even in the MCI stage (Furukawa et al., 2010).
Detection of Various Protein Misfolding Diseases :
- BF-227 has been evaluated for its ability to detect various types of misfolded proteins, not just in AD but also in other neurodegenerative disorders like dementia with Lewy bodies (DLB), showing its versatility in detecting different protein aggregates in the brain (Okamura et al., 2013).
特性
製品名 |
AD-227 |
|---|---|
分子式 |
C32H32ClFN6O3 |
分子量 |
603.0954 |
IUPAC名 |
6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42) |
InChIキー |
UTAPGZSFNPYXQF-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AD-227; AD 227; AD227 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)